molecular formula C34H46FeP2 B2864452 Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 277306-29-3

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Cat. No.: B2864452
CAS No.: 277306-29-3
M. Wt: 572.535
InChI Key: WEPCATHZVJSRJL-WUDICJIASA-N
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Description

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound that features a carbanide ligand, a cyclopentane ring, and a distinctive ditert-butyl-phosphane ligand coordinated to an iron(2+) center. This compound is of interest in organometallic chemistry and catalysis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the following steps:

  • Ligand Synthesis: : The initial step involves preparing the ditert-butyl-phosphane ligand and the carbanide precursor.

  • Metal Coordination: : The ligands are then coordinated to an iron(2+) salt under inert conditions, often in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Purification: : The resulting complex is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

While specific industrial methods may vary, the general approach mirrors laboratory synthesis but on a larger scale. Key considerations include:

  • Optimization of reaction conditions to maximize yield and purity.

  • Use of automated systems for precise control over reaction parameters.

  • Implementation of safety protocols due to the potential reactivity of organometallic compounds.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes several types of reactions, including:

  • Oxidation: : The iron(2+) center can be oxidized to iron(3+), altering the compound's reactivity and stability.

  • Reduction: : Reduction reactions may involve converting the iron(2+) center to iron(1+) or even iron(0), impacting the electronic properties.

  • Substitution: : Ligand substitution reactions can occur, where one or more ligands are replaced by others under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), permanganates, or ferric chloride (FeCl₃) are common oxidizing agents.

  • Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used for reduction.

  • Substitution Conditions: : Ligand exchange typically requires inert atmospheres and solvents such as THF or DCM.

Major Products

The specific products depend on the reaction conditions and reagents used. For example:

  • Oxidation: : Produces iron(3+) complexes.

  • Reduction: : Leads to iron(1+) or iron(0) complexes.

  • Substitution: : Yields new organometallic compounds with different ligands.

Scientific Research Applications

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide array of applications in scientific research:

  • Chemistry: : Used as a catalyst in various organic synthesis reactions, including polymerizations and cross-coupling reactions.

  • Biology: : Studied for its potential role in enzyme mimetics and its interactions with biological molecules.

  • Medicine: : Investigated for its potential in drug development and as a therapeutic agent.

  • Industry: : Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : The iron(2+) center and the phosphane ligands interact with substrates, facilitating various catalytic reactions.

  • Pathways: : Involves coordination and activation of substrates, electron transfer, and bond formation or cleavage.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Carbanide Complexes: : While other carbanide complexes exist, this compound's unique ligand framework gives it distinct reactivity.

  • Phosphane Ligands: : Compared to other phosphane-based compounds, the ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane ligand provides steric and electronic properties that can be finely tuned.

Similar Compounds

  • Cyclopentadienyliron Complexes: : Feature similar iron centers but different ligands.

  • Phosphineiron Complexes: : Share the phosphine ligands but differ in the carbanide and cyclopentane components.

Properties

CAS No.

277306-29-3

Molecular Formula

C34H46FeP2

Molecular Weight

572.535

IUPAC Name

carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

InChI

InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1

InChI Key

WEPCATHZVJSRJL-WUDICJIASA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 2
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 3
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 4
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 5
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 6
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

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